molecular formula C10H13N3O2 B4948656 N~1~-[4-(Dimethylamino)phenyl]ethanediamide CAS No. 6064-43-3

N~1~-[4-(Dimethylamino)phenyl]ethanediamide

Cat. No.: B4948656
CAS No.: 6064-43-3
M. Wt: 207.23 g/mol
InChI Key: VHBMNGXISXTKDK-UHFFFAOYSA-N
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Description

N~1~-[4-(Dimethylamino)phenyl]ethanediamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(Dimethylamino)phenyl]ethanediamide typically involves the reaction of 4-(dimethylamino)aniline with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of N1-[4-(Dimethylamino)phenyl]ethanediamide may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(Dimethylamino)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of N1-[4-(Dimethylamino)phenyl]ethanediamide oxide.

    Reduction: Formation of N1-[4-(Dimethylamino)phenyl]ethanediamide hydride.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

N~1~-[4-(Dimethylamino)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-[4-(Dimethylamino)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit or activate certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • N-[4-(Dimethylamino)phenyl]-N’-(2-hydroxypropyl)ethanediamide

Uniqueness

N~1~-[4-(Dimethylamino)phenyl]ethanediamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and an ethanediamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(2)8-5-3-7(4-6-8)12-10(15)9(11)14/h3-6H,1-2H3,(H2,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBMNGXISXTKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387209
Record name N~1~-[4-(Dimethylamino)phenyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-43-3
Record name N~1~-[4-(Dimethylamino)phenyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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